
(S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid HCl
Overview
Description
“(S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid HCl” is a compound that contains a 2-oxo-1,2-dihydroquinolin-4-yl group. This group is part of the 4-hydroxy-2-quinolones class of compounds, which are known for their interesting pharmaceutical and biological activities . They are valuable in drug research and development .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which are structurally similar to the compound , has been extensively studied . The easiest method for the synthesis of 4-hydroxy-2-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
Quinolin-2,4-dione, a compound related to the 2-oxo-1,2-dihydroquinolin-4-yl group, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones, which are structurally similar to the compound , is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .Scientific Research Applications
Analgesic Activity
(S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid HCl and its derivatives have been studied for their analgesic properties. Ukrainets et al. (2016) synthesized a series of these compounds and found that modifications like hydration of quinolinylpropanenitriles enhanced analgesic properties. These compounds were shown to hydrolyze in certain conditions to yield carboxylic acids with potential analgesic activity (Ukrainets, Taran, & Andreeva, 2016).
Antimicrobial Activity
Hany M Hassanin and M. Ibrahim (2012) explored the antimicrobial potential of derivatives of (S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid HCl. They studied chlorination, bromination, and condensation reactions of these derivatives and assessed their in vitro antimicrobial activity (Hassanin & Ibrahim, 2012).
Anticancer Activity
A. Gaber et al. (2021) synthesized novel derivatives of this compound to evaluate their anticancer effects against the breast cancer MCF-7 cell line. Their study demonstrated significant anticancer activity for some of these derivatives, highlighting their potential in cancer treatment (Gaber et al., 2021).
Antihypoxic Activity
Research by Ukrainets, Mospanova, and Davidenko (2014) focused on the antihypoxic actions of certain derivatives. They synthesized N-R-amides of this compound and demonstrated their high antihypoxic effects, suggesting potential use in treating hypoxia-related conditions (Ukrainets, Mospanova, & Davidenko, 2014).
Anti-Inflammatory Activity
Ukrainets, Mospanova, Davidenko, Tkach, and Gorokhova (2010) synthesized and evaluated the anti-inflammatory properties of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid, a derivative of the compound . They found notable anti-inflammatory effects, indicating its potential therapeutic use in inflammation-related disorders (Ukrainets et al., 2010).
properties
IUPAC Name |
(2S)-2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTXVJCCTVAVNL-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid HCl | |
CAS RN |
137433-08-0 | |
| Record name | 4-Quinolinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



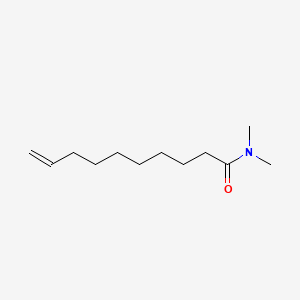

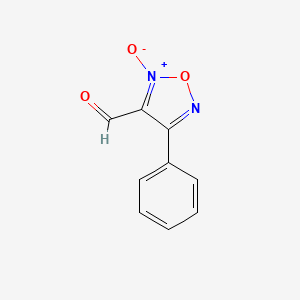


![6-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3047236.png)
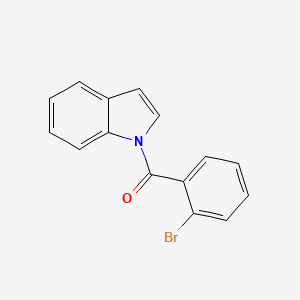

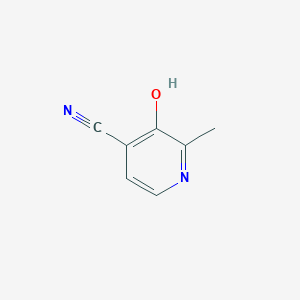
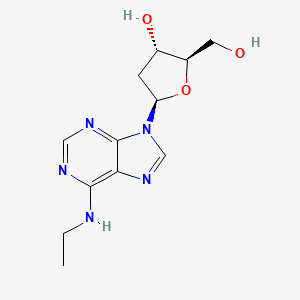

![2-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3047242.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole](/img/structure/B3047246.png)